Thallium hexafluorophosphate

Description

The exact mass of the compound Thallium hexafluorophosphate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Thallium hexafluorophosphate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Thallium hexafluorophosphate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

thallium(1+);hexafluorophosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/F6P.Tl/c1-7(2,3,4,5)6;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRZBCOUMLHRKRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

F[P-](F)(F)(F)(F)F.[Tl+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

TlPF6, F6PTl | |

| Record name | thallium(I) hexafluorophosphate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20447852 | |

| Record name | THALLIUM HEXAFLUOROPHOSPHATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20447852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

349.348 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60969-19-9 | |

| Record name | THALLIUM HEXAFLUOROPHOSPHATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20447852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | lambda1-thallanylium hexafluoro-lambda5-phosphanuide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Thallium(I) Hexafluorophosphate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Thallium(I) hexafluorophosphate (B91526) (TlPF₆) is an inorganic salt that has garnered interest in various fields of chemical research, primarily as a reagent in inorganic and organometallic synthesis. Its utility stems from the unique properties of the thallium(I) cation and the non-coordinating nature of the hexafluorophosphate anion. This guide provides an in-depth overview of the discovery, history, chemical properties, synthesis, and applications of thallium(I) hexafluorophosphate, with a particular focus on its relevance to researchers and professionals in drug development.

Discovery and History

The history of thallium(I) hexafluorophosphate is intrinsically linked to the discovery of its constituent element, thallium. Thallium was discovered independently by Sir William Crookes and Claude-Auguste Lamy in 1861 through flame spectroscopy, noting its characteristic bright green spectral emission line.

While the exact first synthesis of thallium(I) hexafluorophosphate is not well-documented in a singular "discovery" paper, its characterization and widespread use began in the mid-20th century. A pivotal publication by H. Bode and G. Teufer in 1952 detailed the crystal structure of thallium(I) hexafluorophosphate, providing the first comprehensive structural analysis of the compound.[1] This work laid the foundation for understanding its solid-state properties and subsequent applications.

Physicochemical Properties

Thallium(I) hexafluorophosphate is a white, crystalline solid.[2] It is soluble in water and should be handled with extreme caution due to the high toxicity of thallium compounds.[2][3]

Table 1: General Physicochemical Properties of Thallium(I) Hexafluorophosphate

| Property | Value |

| Chemical Formula | TlPF₆ |

| Molecular Weight | 349.34 g/mol [3] |

| Appearance | White crystalline solid[2] |

| Density | 4.6 g/cm³[2] |

| Solubility in Water | Soluble[2][4] |

Table 2: Crystallographic Data of Thallium(I) Hexafluorophosphate

| Parameter | Value |

| Crystal System | Cubic |

| Space Group | Pa-3[1] |

| Lattice Constant (a) | 7.94 Å[1] |

Experimental Protocols: Synthesis of Thallium(I) Hexafluorophosphate

The synthesis of thallium(I) hexafluorophosphate is typically achieved through the reaction of a thallium(I) salt with hexafluorophosphoric acid. Two common methods are detailed below.

Method 1: From Thallium(I) Carbonate

This is a straightforward acid-base reaction.

Reaction: Tl₂CO₃(s) + 2HPF₆(aq) → 2TlPF₆(aq) + H₂O(l) + CO₂(g)

Protocol:

-

In a well-ventilated fume hood, to a stirred aqueous solution of hexafluorophosphoric acid (HPF₆), slowly add solid thallium(I) carbonate (Tl₂CO₃) in small portions.

-

Effervescence (release of CO₂) will be observed. Continue adding Tl₂CO₃ until the effervescence ceases, indicating the neutralization of the acid.

-

Filter the resulting solution to remove any unreacted starting material or impurities.

-

The filtrate, an aqueous solution of thallium(I) hexafluorophosphate, can be concentrated by gentle heating to induce crystallization.

-

Isolate the white crystals of TlPF₆ by filtration, wash with a small amount of cold deionized water, and dry under vacuum.

Method 2: From Thallium(I) Oxide

This method also involves an acid-base neutralization reaction.

Reaction: Tl₂O(s) + 2HPF₆(aq) → 2TlPF₆(aq) + H₂O(l)

Protocol:

-

In a fume hood, dissolve thallium(I) oxide (Tl₂O) in a minimal amount of water to form a suspension.

-

Slowly add an aqueous solution of hexafluorophosphoric acid (HPF₆) to the Tl₂O suspension with constant stirring.

-

Continue the addition until the Tl₂O has completely reacted and the solution becomes clear.

-

Filter the solution to remove any insoluble impurities.

-

Isolate the thallium(I) hexafluorophosphate product by crystallization, as described in Method 1.

Caption: Synthesis pathways for Thallium(I) Hexafluorophosphate.

Spectroscopic Data

Table 3: Spectroscopic Data for Thallium(I) Hexafluorophosphate

| Technique | Key Features |

| Infrared (IR) Spectroscopy | The IR spectrum is dominated by the strong vibrations of the hexafluorophosphate anion (PF₆⁻). A very strong, broad band is typically observed around 840 cm⁻¹, corresponding to the P-F stretching mode. |

| Raman Spectroscopy | The Raman spectrum also shows characteristic bands for the PF₆⁻ anion. A strong, sharp peak is expected around 745 cm⁻¹ due to the symmetric P-F stretching mode. |

| ³¹P NMR Spectroscopy | A septet is observed in the ³¹P NMR spectrum due to the coupling of the phosphorus nucleus with the six equivalent fluorine atoms. The chemical shift is characteristic of the [PF₆]⁻ anion. |

| ²⁰⁵Tl NMR Spectroscopy | ²⁰⁵Tl NMR can be used to probe the thallium environment. The chemical shift is sensitive to the coordination and electronic environment of the Tl⁺ ion.[5][6][7] |

Applications in Research and Relevance to Drug Development

Thallium(I) hexafluorophosphate's primary role in the laboratory is as a reagent in chemical synthesis.

Halide Abstraction

TlPF₆ is an effective halide abstracting agent. The precipitation of the insoluble thallium halide (TlCl, TlBr, TlI) drives the reaction forward, generating a cationic species with the non-coordinating hexafluorophosphate anion. This is a common strategy in organometallic and coordination chemistry to create reactive cationic metal complexes.

Caption: Halide abstraction using Thallium(I) Hexafluorophosphate.

Relevance to Drug Development: Thallium in Medical Imaging

While thallium(I) hexafluorophosphate itself is not used as a therapeutic agent due to its toxicity, thallium compounds, particularly radioactive isotopes of thallium, have a significant role in medical diagnostics, which is a crucial aspect of drug development and clinical practice.

The radioisotope Thallium-201 (B79191) (²⁰¹Tl) is used as a radiopharmaceutical agent in nuclear medicine for Single Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET) imaging.[1][8][9][10] These techniques are vital for:

-

Myocardial Perfusion Imaging: Assessing blood flow to the heart muscle to diagnose coronary artery disease and evaluate heart muscle viability after a heart attack.[1][11]

-

Tumor Imaging: Detecting and evaluating certain types of tumors, such as gliomas.[12]

The chemical properties of the thallium(I) ion, being similar to the potassium ion (K⁺), allow it to be taken up by cells through the Na⁺/K⁺-ATPase pump. This biological mimicry is the basis for its use as a tracer in these imaging modalities. Although the hexafluorophosphate salt is not directly used in these applications (typically thallous chloride is used), the fundamental chemistry of the thallium(I) ion is the key. Research into new radiopharmaceuticals and diagnostic agents is an active area of drug development.

Caption: Workflow of Thallium-201 in medical imaging.

Safety Considerations

Thallium and its compounds are highly toxic and should be handled with extreme care.[3][13] Appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, must be worn. All work with thallium(I) hexafluorophosphate should be conducted in a well-ventilated chemical fume hood. In case of exposure, immediate medical attention is required.

Conclusion

Thallium(I) hexafluorophosphate is a valuable reagent in synthetic chemistry, primarily utilized for its ability to facilitate halide abstraction and generate cationic complexes. While its direct application in drug development is limited by its toxicity, the broader context of thallium chemistry, particularly the use of its radioisotopes in advanced medical imaging techniques, underscores its relevance to the pharmaceutical and medical research fields. A thorough understanding of its properties and safe handling procedures is essential for its use in a research setting.

References

- 1. Role of thallium-201 and PET imaging in evaluation of myocardial viability and management of patients with coronary artery disease and left ventricular dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Thallium(I) hexafluorophosphate - Wikipedia [en.wikipedia.org]

- 3. Thallium hexafluorophosphate | F6PTl | CID 10904204 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Thallium(I) hexafluorophosphate(V), 97% min, Thermo Scientific Chemicals 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.es]

- 5. Computational NMR spectroscopy of 205 Tl - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. (Tl) Thallium NMR [chem.ch.huji.ac.il]

- 7. iris.cnr.it [iris.cnr.it]

- 8. The Biomedical Use of Radioisotopes of Thallium: A Potential Gateway to the Diagnosis of Chronic Diseases - Biotechnology Kiosk [biotechkiosk.com]

- 9. Medical imaging - Wikipedia [en.wikipedia.org]

- 10. Radiopharmaceuticals for PET and SPECT Imaging: A Literature Review over the Last Decade - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Thallium-201 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Thallium-201 SPECT and positron emission tomography equal predictors of glioma grade and recurrence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Thallium Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Thallium(I) Hexafluorophosphate (CAS: 60969-19-9)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Thallium(I) hexafluorophosphate (B91526) is an extremely toxic compound. All handling and experimental procedures must be conducted by qualified personnel in a well-ventilated fume hood with appropriate personal protective equipment, including gloves, lab coat, and eye protection. Consult the Safety Data Sheet (SDS) before use.

Introduction

Thallium(I) hexafluorophosphate, with the chemical formula TlPF₆, is an inorganic salt composed of a thallium(I) cation (Tl⁺) and a hexafluorophosphate anion (PF₆⁻). It presents as a white crystalline solid that is soluble in water. While the hexafluorophosphate anion is known for being large and weakly coordinating, the properties and applications of this compound are dominated by the thallium(I) cation. Thallium is a heavy metal renowned for its high toxicity, which severely limits its application in drug development and necessitates extreme caution in all handling procedures. Its primary utility is found in specialized areas of inorganic and organometallic chemistry.

Physical and Chemical Properties

Thallium(I) hexafluorophosphate is a stable solid under standard conditions. Its key quantitative properties are summarized in the table below for easy reference.

| Property | Value | Citations |

| CAS Number | 60969-19-9 | |

| Molecular Formula | F₆PTl | |

| Molecular Weight | 349.34 g/mol | |

| Appearance | White crystalline solid | |

| Density | 4.6 g/cm³ | |

| Solubility | Soluble in water | |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Crystal Structure | Cubic | |

| Space Group | Pa-3 | |

| Lattice Constant (a) | 7.94 Å | |

| Toxicity (LD₅₀, oral, rat) | 11 mg/kg |

Synthesis and Reactivity

Thallium(I) hexafluorophosphate is typically synthesized through a salt metathesis reaction, often involving the reaction of a soluble thallium(I) salt with hexafluorophosphoric acid (HPF₆) or a hexafluorophosphate salt. Common precursors for the thallium(I) cation include thallium(I) carbonate (Tl₂CO₃) or thallium(I) oxide (Tl₂O).

The reaction with thallium(I) carbonate is illustrative: Tl₂CO₃(s) + 2HPF₆(aq) → 2TlPF₆(aq) + H₂O(l) + CO₂(g)

In this reaction, the solid thallium(I) carbonate is added to an aqueous solution of hexafluorophosphoric acid, leading to the formation of soluble thallium(I) hexafluorophosphate and the evolution of carbon dioxide gas. The product can then be isolated by evaporation of the water.

Experimental Protocols

Representative Synthesis of Thallium(I) Hexafluorophosphate

Objective: To synthesize Thallium(I) hexafluorophosphate via the reaction of Thallium(I) Carbonate with Hexafluorophosphoric Acid.

Materials:

-

Thallium(I) carbonate (Tl₂CO₃)

-

Hexafluorophosphoric acid (HPF₆, ~60% in H₂O)

-

Deionized water

-

Ethanol (for washing)

-

Diethyl ether (for washing)

Procedure:

-

In a well-ventilated fume hood, carefully weigh 4.70 g (10 mmol) of thallium(I) carbonate and place it in a 100 mL beaker.

-

Slowly add a stoichiometric amount of ~60% hexafluorophosphoric acid (approximately 3.5 mL, 20 mmol) dropwise to the beaker containing the thallium(I) carbonate while stirring gently with a magnetic stirrer. Caution: The reaction will effervesce as CO₂ is released.

-

Continue stirring for 30 minutes after the addition is complete to ensure the reaction goes to completion.

-

Gently heat the resulting clear solution to approximately 60-70°C to reduce the volume by about half, promoting crystallization upon cooling.

-

Allow the solution to cool slowly to room temperature, and then place it in an ice bath for 1-2 hours to maximize the precipitation of the product.

-

Collect the white crystalline precipitate by vacuum filtration.

-

Wash the crystals sequentially with small portions of cold deionized water, ethanol, and finally diethyl ether to facilitate drying.

-

Dry the product under vacuum to obtain Thallium(I) hexafluorophosphate.

Caption: Workflow for the synthesis of Thallium(I) hexafluorophosphate.

Representative Protocol for a Barbier-Type Reaction

Objective: To illustrate the use of a thallium(I) salt in mediating a Barbier-type carbon-carbon bond formation. This is a generalized procedure.

Materials:

-

Aldehyde or Ketone (e.g., Benzaldehyde)

-

Alkyl or Aryl Halide (e.g., Allyl bromide)

-

Thallium(I) Hexafluorophosphate (as mediator/activator)

-

A metal (e.g., Zinc or Tin powder)

-

Anhydrous solvent (e.g., Tetrahydrofuran - THF)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) for quenching

Procedure:

-

Set up a flame-dried, three-neck flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel under an inert atmosphere (e.g., Argon or Nitrogen).

-

To the flask, add the metal powder (e.g., 1.2 equivalents).

-

In a separate flask, dissolve the carbonyl compound (1.0 equivalent), the halide (1.1 equivalents), and Thallium(I) hexafluorophosphate (0.1 equivalents) in anhydrous THF.

-

Transfer the solution from step 3 to the dropping funnel and add it slowly to the stirred suspension of the metal in THF at room temperature.

-

After the addition is complete, the reaction mixture may be stirred at room temperature or gently heated to reflux for several hours, while monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and quench by the slow addition of saturated aqueous ammonium chloride.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting crude alcohol using column chromatography.

Caption: Generalized workflow for a Barbier-type reaction.

Applications

Due to its extreme toxicity, Thallium(I) hexafluorophosphate is not used in drug development. Its applications are confined to chemical synthesis and materials science research.

-

Coordination and Organometallic Chemistry: It serves as a source of the large, weakly coordinating hexafluorophosphate anion. It is particularly useful in halide abstraction reactions to generate cationic metal complexes.

-

Fluorinating Agent: The hexafluorophosphate anion can act as a source of fluoride (B91410) under certain conditions, making the compound a potential fluorinating agent in organic synthesis.

-

Radiation Detection: Thallium-based compounds are investigated for their potential use in radiation detection materials due to thallium's high atomic number and density, which are effective for gamma-ray and X-ray spectroscopy.

Toxicology and Biological Effects

The biological effects of Thallium(I) hexafluorophosphate are entirely dictated by the extreme toxicity of the thallium(I) ion (Tl⁺). There are no known therapeutic or beneficial biological roles for thallium. Professionals in drug development should be aware of its toxic mechanisms primarily from a safety and toxicological perspective.

The primary mechanism of thallium toxicity stems from the similarity in ionic radius and charge between the thallium(I) ion (Tl⁺) and the potassium ion (K⁺).[1][2] This allows Tl⁺ to enter cells via potassium uptake channels and interfere with essential potassium-dependent biological processes.[1][2]

Key Toxicological Pathways:

-

Disruption of Potassium-Dependent Enzymes: Tl⁺ can replace K⁺ in vital enzymes, most notably the Na⁺/K⁺-ATPase pump.[1] Thallium binds to this pump with a higher affinity than potassium, leading to the inhibition of its function. This disrupts the electrochemical gradients across cell membranes, which is critical for nerve function, muscle contraction, and cellular transport.[1] Other K⁺-dependent enzymes like pyruvate (B1213749) kinase are also inhibited, disrupting glycolysis and cellular energy production.[1]

-

Interaction with Sulfhydryl Groups: Thallium has a high affinity for sulfhydryl (-SH) groups found in amino acids like cysteine.[1] By binding to these groups, thallium can inactivate a wide range of proteins and enzymes, disrupting their structure and function. This also depletes cellular stores of glutathione, a key antioxidant, leading to increased oxidative stress.

-

Mitochondrial Dysfunction and Oxidative Stress: Thallium exposure leads to mitochondrial damage, the production of reactive oxygen species (ROS), and lipid peroxidation. This cellular damage can trigger apoptosis (programmed cell death).[2]

-

Inhibition of Protein Synthesis: Thallium can damage ribosomes, the cellular machinery responsible for protein synthesis, further contributing to cellular injury.

Caption: Key signaling pathways in Thallium(I) ion toxicity.

Spectroscopic and Structural Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

³¹P NMR: The hexafluorophosphate (PF₆⁻) anion gives a characteristic septet in the ³¹P NMR spectrum due to the coupling of the phosphorus nucleus with six equivalent fluorine nuclei.

-

¹⁹F NMR: A corresponding doublet will be observed in the ¹⁹F NMR spectrum from the coupling of the fluorine nuclei to the phosphorus nucleus.

-

²⁰⁵Tl & ²⁰³Tl NMR: Both thallium isotopes are NMR active. Thallium chemical shifts are highly sensitive to the chemical environment, including solvent and concentration.

-

-

Infrared (IR) and Raman Spectroscopy: As a simple ionic solid, the vibrational spectra are expected to be dominated by the modes of the PF₆⁻ anion. Raman spectroscopy is particularly useful for studying the lattice vibrational modes of the crystalline solid.

-

X-ray Crystallography: Thallium(I) hexafluorophosphate crystallizes in the cubic system with the space group Pa-3. The lattice parameter is a = 7.94 Å. The crystal structure consists of Tl⁺ cations and PF₆⁻ anions in a well-defined lattice.

References

Thallium Hexafluorophosphate: A Comprehensive Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of thallium hexafluorophosphate (B91526), a compound of interest in various chemical and pharmaceutical research fields. It details its fundamental properties, synthesis, and analytical methodologies.

Core Properties of Thallium Hexafluorophosphate

Thallium(I) hexafluorophosphate is an inorganic salt with significant applications in coordination and organometallic chemistry.[1] It is recognized for its role as a precursor in the synthesis of various chemical complexes and as a reagent in fluorination processes.

Quantitative Data Summary

| Property | Value | Source |

| Chemical Formula | TlPF₆ | [1][2][3][4] |

| Molecular Weight | 349.34 g/mol | [1][4][5][6][7] |

| Alternate Molecular Weight | 349.348 g/mol | [1][2] |

| Appearance | White crystalline solid | [1][3][8] |

| Density | 4.6 g/cm³ | [3][8] |

| Solubility in Water | Soluble | [3][8] |

| CAS Number | 60969-19-9 | [1][2][3][5][6] |

| IUPAC Name | thallium(1+);hexafluorophosphate | [1][2][8] |

Synthesis and Experimental Protocols

The synthesis of thallium hexafluorophosphate can be achieved through several methods. A common laboratory-scale synthesis involves the reaction of a thallium(I) salt with hexafluorophosphoric acid.

Synthesis Protocol via Salt Metathesis:

A typical synthesis involves the reaction of thallium(I) carbonate with hexafluorophosphoric acid.

Reaction: Tl₂CO₃ + 2HPF₆ → 2TlPF₆ + H₂O + CO₂

Procedure:

-

In a well-ventilated fume hood, dissolve thallium(I) carbonate in a minimal amount of deionized water.

-

Slowly add a stoichiometric amount of hexafluorophosphoric acid to the thallium(I) carbonate solution while stirring continuously. Caution: The reaction is exothermic and releases carbon dioxide gas.

-

Continue stirring the solution at room temperature for approximately 2-4 hours to ensure the reaction goes to completion.

-

The resulting solution is then filtered to remove any unreacted starting material.

-

The product, thallium hexafluorophosphate, can be isolated by slow evaporation of the solvent.

-

The resulting white crystals are collected, washed with a small amount of cold deionized water, and dried under vacuum.

Characterization:

The identity and purity of the synthesized thallium hexafluorophosphate can be confirmed using techniques such as X-ray crystallography.[1]

Structural and Bonding Information

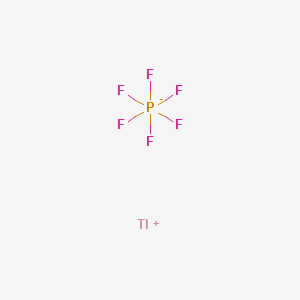

The chemical structure of thallium hexafluorophosphate consists of a thallium(I) cation (Tl⁺) and a hexafluorophosphate anion (PF₆⁻).[1][2] The hexafluorophosphate anion has an octahedral geometry with the phosphorus atom at the center bonded to six fluorine atoms.

References

- 1. Buy Thallium hexafluorophosphate | 60969-19-9 [smolecule.com]

- 2. Thallium hexafluorophosphate | F6PTl | CID 10904204 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Thallium(I) hexafluorophosphate - Wikipedia [en.wikipedia.org]

- 4. THALLIUM HEXAFLUOROPHOSPHATE | 60969-19-9 [chemicalbook.com]

- 5. strem.com [strem.com]

- 6. fishersci.com [fishersci.com]

- 7. Thallium(I) hexafluorophosphate(V), 97% min, Thermo Scientific Chemicals 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 8. americanelements.com [americanelements.com]

Unveiling the Atomic Architecture: A Technical Guide to the Crystal Structure of Thallium Hexafluorophosphate

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the molecular structure of compounds is paramount. This guide provides an in-depth technical overview of the crystal structure and space group of thallium(I) hexafluorophosphate (B91526) (TlPF₆), a compound of interest in inorganic synthesis and materials science.

Thallium(I) hexafluorophosphate is an inorganic salt that crystallizes in a well-defined three-dimensional lattice. The precise arrangement of its constituent thallium cations (Tl⁺) and hexafluorophosphate anions (PF₆⁻) has been predominantly characterized using single-crystal X-ray diffraction techniques. This guide summarizes the key crystallographic data, outlines the experimental methodologies for its determination, and provides a visual representation of the analytical workflow.

Crystallographic Data Summary

The most widely reported crystal structure for thallium(I) hexafluorophosphate is a cubic polymorph. The crystallographic data for this phase are summarized in the tables below. It is noteworthy that while the Pa-3 space group is the most commonly cited, other polymorphs, including a higher symmetry cubic phase (Fm-3m) and a trigonal phase (R-3m), have also been reported under different conditions.

Table 1: Crystal System and Space Group of Thallium(I) Hexafluorophosphate

| Parameter | Value |

| Crystal System | Cubic |

| Space Group | Pa-3 |

| Space Group Number | 205 |

Table 2: Unit Cell Parameters of Thallium(I) Hexafluorophosphate (Pa-3)

| Parameter | Value (Å) |

| a | 7.94 |

| b | 7.94 |

| c | 7.94 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

Table 3: Atomic Coordinates and Wyckoff Positions for Thallium(I) Hexafluorophosphate (Pa-3)

Note: The following atomic coordinates are derived from the foundational study by Bode and Teufer (1952) as deposited in the Crystallography Open Database (COD Entry 1542110). The hexafluorophosphate anion is often modeled with disorder.

| Atom | Wyckoff Site | x | y | z |

| Tl | 4a | 0 | 0 | 0 |

| P | 4b | 0.5 | 0.5 | 0.5 |

| F | 24d | u | v | w |

The coordinates for the fluorine atoms (u, v, w) are subject to refinement and may exhibit disorder within the crystal structure.

Experimental Protocols

The determination of the crystal structure of thallium(I) hexafluorophosphate relies on a systematic experimental workflow, from the synthesis of high-quality single crystals to the final refinement of the crystallographic model. While the original 1952 study by Bode and Teufer provides the foundational data, a representative modern protocol would encompass the following stages.

Synthesis of Thallium(I) Hexafluorophosphate Single Crystals

A common method for the synthesis of thallium(I) hexafluorophosphate is through a precipitation reaction in an aqueous solution.

-

Reactant Preparation: Prepare aqueous solutions of a soluble thallium(I) salt (e.g., thallium(I) carbonate, Tl₂CO₃, or thallium(I) nitrate, TlNO₃) and hexafluorophosphoric acid (HPF₆) or a soluble hexafluorophosphate salt (e.g., ammonium (B1175870) hexafluorophosphate, NH₄PF₆).

-

Reaction: Slowly add the hexafluorophosphate solution to the thallium(I) salt solution with constant stirring. Thallium(I) hexafluorophosphate, being sparingly soluble in water, will precipitate out of the solution.

-

Reaction: 2TlNO₃(aq) + (NH₄)₂PF₆(aq) → 2TlPF₆(s) + 2NH₄NO₃(aq)

-

-

Isolation and Purification: The precipitate is collected by filtration, washed with cold deionized water to remove any soluble byproducts, and subsequently dried under vacuum.

-

Crystallization: To obtain single crystals suitable for X-ray diffraction, the purified TlPF₆ powder is recrystallized. This is typically achieved by dissolving the salt in a minimal amount of a suitable solvent (e.g., hot water or acetonitrile) and allowing the solution to cool slowly. Slow evaporation of the solvent at room temperature is another effective method for growing high-quality single crystals.[1]

Single-Crystal X-ray Diffraction Analysis

The following protocol outlines the general steps for collecting and analyzing single-crystal X-ray diffraction data.[1]

-

Crystal Selection and Mounting: A suitable single crystal, typically with dimensions of 0.1-0.3 mm and free of visible defects, is selected under a microscope.[2] The crystal is mounted on a goniometer head using a cryoprotectant oil and flash-cooled in a stream of cold nitrogen gas (typically to 100 K) to minimize thermal vibrations and protect against radiation damage.[1]

-

Data Collection: The mounted crystal is placed on a single-crystal X-ray diffractometer. A preliminary set of diffraction images is collected to determine the unit cell parameters and the crystal system. Based on this, a full data collection strategy is devised to measure the intensities of a large number of unique reflections. Monochromatic X-rays (commonly Mo Kα radiation, λ = 0.71073 Å) are used. The diffraction data are collected as a series of images as the crystal is rotated.

-

Data Reduction: The raw diffraction images are processed to integrate the reflection intensities and apply corrections for factors such as Lorentz and polarization effects, and absorption. This step yields a file containing the Miller indices (h, k, l) and the corresponding structure factor amplitudes (|Fₒ|) for each reflection.

-

Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods to determine the initial positions of the heavier atoms (Tl and P). The positions of the lighter fluorine atoms are located from subsequent difference Fourier maps. The structural model is then refined by least-squares methods to minimize the difference between the observed structure factor amplitudes (|Fₒ|) and the calculated structure factor amplitudes (|Fₑ|) based on the atomic model. This iterative process refines the atomic coordinates, and anisotropic displacement parameters until the model converges.

Visualization of the Experimental Workflow

The logical flow of the experimental procedure for determining the crystal structure of thallium(I) hexafluorophosphate is illustrated in the following diagram.

References

Thallium(I) Hexafluorophosphate: A Technical Guide to its Solubility in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of thallium(I) hexafluorophosphate (B91526) (TlPF₆) in organic solvents. Due to the high toxicity of thallium compounds, appropriate safety measures, including handling in a fume hood with personal protective equipment, are imperative.[1]

Core Understanding of Solubility

Thallium(I) hexafluorophosphate is a white crystalline solid.[2] While its solubility in water is well-established[1][2], specific quantitative solubility data in a range of organic solvents is not extensively available in peer-reviewed literature. However, the general behavior of hexafluorophosphate salts provides a strong indication of their solubility characteristics. Hexafluorophosphate salts are known to be soluble in common polar organic solvents.[3] This suggests that thallium(I) hexafluorophosphate will exhibit solubility in solvents such as dichloromethane, dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), acetone, and acetonitrile.[3]

Qualitative Solubility Data

The following table summarizes the expected qualitative solubility of thallium(I) hexafluorophosphate in various organic solvents based on the general properties of hexafluorophosphate salts. It is important to note that these are general indicators and empirical testing is necessary to determine quantitative solubility for specific applications.

| Solvent | Chemical Formula | Expected Qualitative Solubility |

| Dichloromethane | CH₂Cl₂ | Soluble[3] |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Soluble[3] |

| Dimethylformamide (DMF) | C₃H₇NO | Soluble[3] |

| Acetone | C₃H₆O | Soluble[3] |

| Acetonitrile | C₂H₃N | Soluble[3] |

Experimental Protocol for Solubility Determination

A standard and reliable method for determining the solubility of a salt like thallium(I) hexafluorophosphate in an organic solvent is the isothermal equilibrium method. This method involves creating a saturated solution at a specific temperature and then determining the concentration of the dissolved salt.

Materials and Equipment:

-

Thallium(I) hexafluorophosphate (high purity)

-

Anhydrous organic solvents of high purity

-

Temperature-controlled shaker or water bath

-

Analytical balance

-

Vials with airtight seals

-

Syringes and syringe filters (chemically compatible with the solvent)

-

Volumetric flasks

-

Analytical instrumentation for quantification (e.g., ICP-MS for thallium concentration)

Procedure:

-

Preparation:

-

Dry the thallium(I) hexafluorophosphate in a vacuum oven to remove any moisture.

-

Ensure all glassware is clean and dry.

-

-

Equilibration:

-

Add an excess amount of thallium(I) hexafluorophosphate to a series of vials.

-

Add a known volume or mass of the desired organic solvent to each vial.

-

Securely seal the vials to prevent solvent evaporation.

-

Place the vials in a thermostated shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient duration (e.g., 24-48 hours) to ensure that solubility equilibrium is reached.

-

-

Sample Collection and Analysis:

-

After equilibration, stop the agitation and allow the excess solid to settle.

-

Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a syringe fitted with a filter to prevent the transfer of any undissolved solid.

-

Transfer the collected sample into a pre-weighed volumetric flask and record the mass of the transferred solution.

-

Dilute the sample to a known volume with the appropriate solvent.

-

Determine the concentration of thallium in the diluted solution using a suitable analytical technique such as Inductively Coupled Plasma Mass Spectrometry (ICP-MS).

-

-

Calculation of Solubility:

-

From the determined concentration of thallium, calculate the mass of thallium(I) hexafluorophosphate in the collected sample.

-

The solubility can then be expressed in various units, such as grams of solute per 100 grams of solvent ( g/100g ) or moles of solute per liter of solvent (mol/L).

-

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of thallium(I) hexafluorophosphate solubility.

Caption: Experimental workflow for determining the solubility of thallium(I) hexafluorophosphate.

References

An In-depth Technical Guide to the Spectroscopic Properties of Thallium Hexafluorophosphate (TlPF₆)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic properties of thallallium hexafluorophosphate (B91526) (TlPF₆). The information is intended to assist researchers and professionals in the fields of chemistry and drug development in characterizing and utilizing this compound.

Introduction to Thallium Hexafluorophosphate

Thallium hexafluorophosphate is an inorganic salt with the chemical formula TlPF₆. It is a white crystalline solid that is soluble in polar solvents. The compound is notable for the presence of the NMR-active nuclei ²⁰³Tl, ²⁰⁵Tl, ³¹P, and ¹⁹F, making multinuclear NMR spectroscopy a powerful tool for its characterization. Its vibrational properties, primarily associated with the hexafluorophosphate anion, are readily studied by infrared spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy of thallium hexafluorophosphate provides detailed information about the local chemical environment of the thallium, phosphorus, and fluorine nuclei.

Quantitative NMR Data

The following table summarizes the expected NMR spectroscopic parameters for thallium hexafluorophosphate. It is important to note that specific chemical shifts can vary depending on the solvent, concentration, and temperature.

| Nucleus | Spin (I) | Natural Abundance (%) | Expected Chemical Shift (δ) Range (ppm) | Expected Multiplicity | Coupling Constant (J) |

| ²⁰⁵Tl | 1/2 | 70.48 | -200 to 5100 (relative to TlNO₃ at infinite dilution)[1][2] | Singlet | - |

| ²⁰³Tl | 1/2 | 29.52 | Similar to ²⁰⁵Tl | Singlet | - |

| ³¹P | 1/2 | 100 | ~ -144 (relative to 85% H₃PO₄) | Septet | ¹J(P,F) ≈ 710 Hz |

| ¹⁹F | 1/2 | 100 | ~ -70 to -75 (relative to CFCl₃) | Doublet | ¹J(F,P) ≈ 710 Hz |

Experimental Protocols for NMR Spectroscopy

2.2.1. Sample Preparation

Due to the toxicity of thallium compounds, appropriate safety precautions, including the use of personal protective equipment and a fume hood, are mandatory.

-

Solvent Selection: Thallium hexafluorophosphate is soluble in polar solvents.[1] Deuterated polar solvents such as acetonitrile-d₃, dimethyl sulfoxide-d₆ (DMSO-d₆), or D₂O can be used. The choice of solvent may influence the chemical shifts.

-

Concentration: A concentration range of 10-50 mM is typically suitable for obtaining good quality spectra for ³¹P and ¹⁹F NMR. For the less sensitive ²⁰⁵Tl nucleus, higher concentrations may be necessary.

-

Reference Standards:

2.2.2. Instrument Parameters

-

General: Acquire spectra on a high-field NMR spectrometer equipped with a multinuclear probe.

-

³¹P NMR:

-

A standard one-pulse experiment with proton decoupling is typically sufficient.

-

The spectral width should be set to cover the range of phosphorus chemical shifts (e.g., -200 to 200 ppm).

-

-

¹⁹F NMR:

-

A standard one-pulse experiment is used. Proton decoupling is generally not necessary unless there are proton-containing species in the sample that might couple to fluorine.

-

The spectral width should be appropriate for fluorine compounds (e.g., -250 to 50 ppm).

-

-

²⁰⁵Tl NMR:

-

²⁰⁵Tl is the preferred isotope over ²⁰³Tl due to its higher natural abundance and slightly narrower linewidths.[2]

-

A simple one-pulse experiment can be used.

-

Due to the very wide chemical shift range of thallium, a large spectral width is necessary.[1]

-

The relaxation times for ²⁰⁵Tl can be short, allowing for a rapid acquisition rate.

-

Infrared (IR) Spectroscopy

The infrared spectrum of thallium hexafluorophosphate is dominated by the vibrational modes of the hexafluorophosphate (PF₆⁻) anion.

Quantitative IR Data

The PF₆⁻ anion has octahedral (Oₕ) symmetry, which dictates its IR and Raman active modes. The key vibrational modes are presented in the table below.

| Vibrational Mode | Symmetry | Description | Expected Frequency (cm⁻¹) | Activity |

| ν₁ | A₁g | Symmetric P-F Stretch | ~771 | Raman active, IR inactive (can be weakly active in solid state)[1] |

| ν₂ | E₉ | Symmetric P-F Bend | Not typically observed in IR | Raman active |

| ν₃ | T₁ᵤ | Asymmetric P-F Stretch | ~839 | IR active |

| ν₄ | T₁ᵤ | Asymmetric P-F Bend | ~558 | IR active |

| ν₅ | T₂g | Asymmetric P-F Bend | Not typically observed in IR | Raman active |

| ν₆ | T₂ᵤ | Asymmetric P-F Bend | Inactive | Inactive |

In the solid state of thallium hexafluorophosphate, the ν₁ mode, which is normally only Raman active, may appear as a weak band in the IR spectrum. This is attributed to a lowering of the site symmetry of the PF₆⁻ anion in the crystal lattice due to interactions with the Tl⁺ cation.[1]

Experimental Protocol for Solid-State IR Spectroscopy

3.2.1. Sample Preparation (KBr Pellet Method)

This is a common method for obtaining high-quality IR spectra of solid inorganic salts.

-

Grinding: Thoroughly grind a small amount (1-2 mg) of thallium hexafluorophosphate with approximately 200 mg of dry, IR-grade potassium bromide (KBr) using an agate mortar and pestle. The mixture should have a fine, consistent appearance.

-

Pellet Formation: Transfer the ground powder to a pellet press die. Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

-

Analysis: Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum.

3.2.2. Instrument Parameters

-

Spectrometer: A Fourier Transform Infrared (FT-IR) spectrometer is used.

-

Spectral Range: The mid-infrared range (4000-400 cm⁻¹) is typically scanned.

-

Resolution: A resolution of 4 cm⁻¹ is generally sufficient.

-

Background: A background spectrum of the empty sample compartment or a pure KBr pellet should be recorded before acquiring the sample spectrum.

Logical Relationship of Spectroscopic Analysis

The following diagram illustrates the workflow and the information obtained from the spectroscopic analysis of thallium hexafluorophosphate.

Conclusion

This technical guide has summarized the key NMR and IR spectroscopic properties of thallium hexafluorophosphate. The multinuclear NMR capabilities provide a detailed probe into the electronic environment of the constituent ions, while IR spectroscopy offers valuable information on the vibrational characteristics of the hexafluorophosphate anion and its interaction with the thallium cation. The provided experimental protocols serve as a starting point for researchers to obtain high-quality spectroscopic data for this compound. Due to the inherent toxicity of thallium compounds, all experimental work should be conducted with strict adherence to safety protocols.

References

An In-depth Technical Guide to the Thermochemical Data of Thallium Hexafluorophosphate

For Researchers, Scientists, and Drug Development Professionals

Thallium(I) hexafluorophosphate (B91526) is a white crystalline solid that is soluble in water.[1] It is primarily utilized in organometallic and coordination chemistry as a halide abstraction agent, facilitating the synthesis of various complexes by precipitating insoluble thallium(I) halides.[2] Its utility also extends to materials science, where it serves as a precursor for advanced thallium-containing materials.[2][3]

Quantitative Data: The Pursuit of Thermochemical Values

A thorough literature search did not yield specific quantitative values for the standard enthalpy of formation (ΔHf°), standard molar entropy (S°), or heat capacity (Cp) of thallium(I) hexafluorophosphate. The absence of this data highlights a knowledge gap and underscores the importance of the experimental and computational methods detailed below.

For context, a summary of typical thermochemical data for a related, well-characterized inorganic salt, potassium hexafluorophosphate (KPF₆), is presented in the table below. These values can serve as a rough order-of-magnitude estimate for TlPF₆, though significant deviations can be expected due to the differing properties of thallium and potassium cations.

| Thermochemical Property | Symbol | Value for KPF₆ (s) | Units |

| Standard Enthalpy of Formation (at 298.15 K) | ΔHf° | -2054.3 | kJ/mol |

| Standard Molar Entropy (at 298.15 K) | S° | 197.9 | J/(mol·K) |

| Molar Heat Capacity (at 298.15 K) | Cp | 138.5 | J/(mol·K) |

Note: The data for KPF₆ is provided for illustrative purposes and is not a substitute for experimentally determined values for TlPF₆.

Experimental Protocols for Determining Thermochemical Data

The primary methods for the experimental determination of thermochemical data for solid inorganic salts involve calorimetry.

The standard enthalpy of formation of a compound is the enthalpy change during the formation of 1 mole of the substance from its constituent elements in their standard states. For TlPF₆, the formation reaction is:

Tl(s) + ½P₄(white, s) + 3F₂(g) → TlPF₆(s)

Direct measurement of this reaction is often impractical. Therefore, Hess's Law is employed, which states that the total enthalpy change for a reaction is independent of the pathway taken. A common approach for inorganic salts is solution calorimetry.[4]

Experimental Protocol: Solution Calorimetry

-

Calorimeter Calibration: The heat capacity of the calorimeter is determined by a chemical reaction with a known enthalpy change or by electrical calibration.[4]

-

Enthalpy of Solution Measurement: A precisely weighed sample of TlPF₆ is dissolved in a suitable solvent (e.g., water or a dilute acid) within the calorimeter, and the resulting temperature change is meticulously recorded. The enthalpy of solution (ΔHsoln) is calculated from the temperature change and the heat capacity of the calorimeter and its contents.[5]

-

Measurement of Enthalpies of Formation of Products: The enthalpies of formation of the dissolution products in their final states (e.g., Tl⁺(aq) and PF₆⁻(aq)) must be known or determined separately.

-

Application of Hess's Law: The enthalpy of formation of TlPF₆(s) can then be calculated using a thermochemical cycle. For example, by measuring the enthalpy of solution of TlF(s) and reacting it with a solution containing PF₅, one can construct a cycle to determine the enthalpy of formation of TlPF₆(s).

The third law of thermodynamics states that the entropy of a perfect crystal at absolute zero (0 K) is zero.[6] This provides a reference point for determining the absolute entropy of a substance at a given temperature.

Experimental Protocol: Heat Capacity Calorimetry

-

Low-Temperature Heat Capacity Measurement: The heat capacity (Cp) of a sample of TlPF₆ is measured as a function of temperature, typically from near absolute zero (around 2 K) up to the desired temperature (e.g., 298.15 K). This is achieved using an adiabatic calorimeter.

-

Calculation of Entropy: The standard molar entropy (S°) at a temperature T is calculated by integrating the heat capacity divided by the temperature from 0 K to T.[7] Any phase transitions (e.g., solid-solid transitions, melting) must be accounted for by adding the entropy of transition (ΔHtransition/Ttransition) to the integral.[7]

Computational Methods for Estimating Thermochemical Data

In the absence of experimental data, computational methods can provide valuable estimates of thermochemical properties.

For solid inorganic salts, group contribution methods can be used to estimate heat capacity and enthalpy of formation. These methods consider the compound to be composed of its constituent ions (e.g., Tl⁺ and PF₆⁻), and the thermochemical property is estimated as the sum of the contributions from each group.[8][9]

For ionic solids, there are established correlations between lattice energy and molar volume.[10] If the crystal structure and density of TlPF₆ are known, its lattice energy can be estimated. The lattice enthalpy, combined with the gas-phase enthalpies of formation of the constituent ions (which can be calculated using quantum chemical methods), can be used to estimate the solid-state enthalpy of formation via a Born-Haber cycle.[11]

Quantum chemical methods, such as Density Functional Theory (DFT), can be used to calculate the electronic energy of the TlPF₆ crystal.[11] From this, the enthalpy of formation can be derived. Machine learning potentials trained on DFT data are also emerging as a powerful tool for predicting thermodynamic properties of salts.[12]

Logical Workflow for Thermochemical Data Determination and Application

The following diagram illustrates the general workflow for determining and utilizing thermochemical data for a compound such as thallium hexafluorophosphate.

Conclusion

While direct experimental thermochemical data for thallium(I) hexafluorophosphate is currently lacking in the accessible literature, established experimental and computational methodologies provide a clear path for its determination. For researchers in materials science, drug development, and chemical synthesis, obtaining accurate thermochemical data is crucial for advancing research and ensuring safe and efficient chemical processes. This guide serves as a foundational resource for understanding and implementing the necessary protocols to acquire this vital information.

References

- 1. Thallium(I) hexafluorophosphate - Wikipedia [en.wikipedia.org]

- 2. Thallium hexafluorophosphate | 60969-19-9 | Benchchem [benchchem.com]

- 3. smolecule.com [smolecule.com]

- 4. web.colby.edu [web.colby.edu]

- 5. Enthalpies of Solution | Chem Lab [chemlab.truman.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. youtube.com [youtube.com]

- 8. olisystems.com [olisystems.com]

- 9. digital.library.unt.edu [digital.library.unt.edu]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Benchmark Measurements for Energetic Salts: A Prerequisite toward Improved Estimation Methods for Lattice Enthalpy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Computing chemical potentials with machine-learning-accelerated simulations to accurately predict thermodynamic properties of molten salts - Chemical Science (RSC Publishing) [pubs.rsc.org]

Thallium hexafluorophosphate electronic structure and bonding

An In-depth Technical Guide to the Electronic Structure and Bonding of Thallium(I) Hexafluorophosphate (B91526)

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Thallium(I) hexafluorophosphate (TlPF₆) is an inorganic salt that serves as a significant compound in synthetic and materials chemistry. Its utility is largely derived from the properties of the large, weakly coordinating hexafluorophosphate ([PF₆]⁻) anion, which stabilizes cationic species. A thorough understanding of its electronic structure and bonding is crucial for predicting its reactivity, stability, and potential applications. This guide provides a comprehensive analysis of the structural and electronic properties of TlPF₆, integrating data from experimental and computational methodologies.

Crystal Structure and Coordination Geometry

Thallium(I) hexafluorophosphate is a white crystalline solid that primarily crystallizes in a highly symmetric cubic system.[1][2] Early and subsequent X-ray diffraction studies have identified its space group as Pa-3 (No. 205).[1][2][3] This structural arrangement is common for simple ionic compounds. In addition to the prevalent cubic form, a trigonal polymorph with the space group R-3m has also been reported.[1]

The coordination environment of the thallium(I) cation is a defining feature of its crystal structure. The Tl⁺ ion is surrounded by twelve fluorine atoms from adjacent hexafluorophosphate anions, resulting in a TlF₁₂ cuboctahedron.[1][4] This high coordination number is facilitated by the large ionic radius of the Tl⁺ cation.[1] These TlF₁₂ cuboctahedra share corners with twelve equivalent PF₆ octahedra, forming a continuous and stable three-dimensional network.[1][4]

Quantitative Crystallographic Data

The structural parameters for the cubic phase of TlPF₆ have been determined by X-ray crystallography.

| Property | Value | Reference(s) |

| Crystal System | Cubic | [1][2] |

| Space Group | Pa-3 | [1][2][3] |

| Space Group Number | 205 | [3] |

| Lattice Parameter (a) | 7.94 Å | [3] |

| Unit Cell Angles (α,β,γ) | 90° | [3] |

Bonding and Electronic Structure

The chemical bond between the thallium(I) cation and the hexafluorophosphate anion is predominantly ionic in nature.[1][4] This is consistent with its classification as an ionic solid and its solubility in polar solvents.[2][4] Computational analyses using Density Functional Theory (DFT) further support this, indicating minimal covalent character in the Thallium-Fluorine interactions.[4]

The electronic structure of TlPF₆ is primarily defined by the filled 6s² orbital of the thallium(I) cation (electron configuration: [Xe] 4f¹⁴ 5d¹⁰ 6s²) and the molecular orbitals of the stable [PF₆]⁻ anion.[4][5] Due to the high atomic number of thallium, relativistic effects play a significant role in its electronic properties and must be accounted for in theoretical calculations for accurate predictions.[4]

The Hexafluorophosphate Anion

The [PF₆]⁻ anion is a cornerstone of TlPF₆'s utility, imparting properties such as high thermal and chemical stability and low nucleophilicity.[1] DFT calculations provide insight into its internal geometry.

| Parameter | Value Range / Type | Reference(s) |

| P-F Bond Length | 1.466 - 1.593 Å | [4] |

| F-P-F Bond Angle | ~90° (adjacent F) | [4] |

| F-P-F Bond Angle | 180° (opposite F) | [4] |

Experimental and Computational Protocols

A combination of experimental techniques and computational modeling is required for a complete understanding of TlPF₆.

Experimental Protocol: Single-Crystal X-ray Diffraction

This technique is fundamental for determining the precise three-dimensional arrangement of atoms and deriving the crystal structure data presented in Section 1.1.

-

Crystal Growth & Selection : High-quality single crystals of TlPF₆ are grown, typically from solution. A suitable crystal is selected and mounted on a goniometer head.

-

Data Collection : The crystal is placed in an X-ray diffractometer. It is cooled (e.g., to 100 K) to reduce thermal motion. A monochromatic X-ray beam is directed at the crystal, and as it is rotated, a detector collects the diffraction pattern.

-

Structure Solution : The diffraction data is processed to determine the unit cell dimensions and space group. The initial positions of the atoms are determined using direct methods or Patterson functions.

-

Structure Refinement : The atomic positions and thermal parameters are refined using a least-squares algorithm to achieve the best fit between the observed and calculated diffraction patterns.

Experimental Protocol: X-ray Photoelectron Spectroscopy (XPS)

XPS is used to probe the elemental composition and chemical states of the constituent ions by measuring the binding energies of core-level electrons.

-

Sample Preparation : A sample of TlPF₆ powder is mounted on a sample holder using conductive tape. The sample is introduced into an ultra-high vacuum (UHV) chamber to prevent surface contamination.

-

Data Acquisition : The sample is irradiated with a monochromatic X-ray source (e.g., Al Kα, 1486.6 eV). Photoemitted electrons are collected by a hemispherical electron energy analyzer, which measures their kinetic energy.

-

Data Analysis : The kinetic energies are converted to binding energies. The resulting spectrum is analyzed to identify peaks corresponding to the core levels of Thallium, Phosphorus, and Fluorine. High-resolution spectra of individual elements are fitted to determine chemical states.

Table 3: Characteristic XPS Binding Energies for the [PF₆]⁻ Anion Note: These are typical values; exact energies can shift based on instrument calibration and specific chemical environment.

| Core Level | Approximate Binding Energy (eV) | Reference(s) |

| P 2p | 135.2 - 136.7 eV | [6] |

| F 1s | 685.5 - 686.0 eV | [6] |

Computational Protocol: Density Functional Theory (DFT)

DFT calculations complement experimental data by providing detailed insights into bonding, electronic structure, and molecular properties.

-

Model Construction : A model of the TlPF₆ unit cell is built using crystallographic data obtained from X-ray diffraction as a starting point.

-

Method Selection : A suitable DFT functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-31G(d,p)) are chosen. For thallium, a heavy element, relativistic effects must be included using methods like the Zeroth-Order Regular Approximation (ZORA).[4]

-

Geometry Optimization : The atomic positions are relaxed until the forces on the atoms are minimized, yielding the lowest energy structure.

-

Property Calculation : Once the optimized geometry is obtained, electronic properties such as orbital energies, bond lengths, bond angles, and charge distributions are calculated and analyzed.

Integrated Characterization Workflow

The comprehensive analysis of TlPF₆ relies on the synergy between experimental characterization and theoretical modeling. The following diagram illustrates this integrated workflow.

References

- 1. Thallium hexafluorophosphate | 60969-19-9 | Benchchem [benchchem.com]

- 2. Thallium(I) hexafluorophosphate - Wikipedia [en.wikipedia.org]

- 3. Thallium hexafluorophosphate | F6PTl | CID 10904204 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Buy Thallium hexafluorophosphate | 60969-19-9 [smolecule.com]

- 5. americanelements.com [americanelements.com]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Health and Safety of Thallium Hexafluorophosphate

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the health and safety information for Thallium(I) hexafluorophosphate (B91526) (TlPF₆), a highly toxic inorganic compound. Due to its severe toxicity, strict adherence to safety protocols is mandatory when handling this substance. This guide consolidates critical data on its properties, hazards, handling procedures, and emergency responses to ensure a safe laboratory environment.

Chemical and Physical Properties

Thallium(I) hexafluorophosphate is a white crystalline solid that is soluble in water.[1] Its fundamental physical and chemical properties are summarized below.

| Property | Value | Source |

| Molecular Formula | F₆PTl | [2][3] |

| Molecular Weight | 349.347 g/mol | [2][3] |

| Appearance | White crystalline solid | [1][3] |

| CAS Number | 60969-19-9 | [2][4][5][6] |

| Density | 4.6 g/cm³ | [1] |

| Solubility | Soluble in water | [1] |

| Crystal System | Cubic, Space Group Pa-3 | [1][7][8] |

Hazard Identification and GHS Classification

Thallium(I) hexafluorophosphate is classified as a highly hazardous substance. It is fatal if swallowed or inhaled and may cause significant damage to organs through prolonged or repeated exposure.[2][4][6] It is also toxic to aquatic life with long-lasting effects.[2][5]

| Hazard Class | GHS Category | Hazard Statement |

| Acute Toxicity, Oral | Category 1 / Category 2 | H300: Fatal if swallowed[2][4] |

| Acute Toxicity, Inhalation | Category 1 / Category 2 | H330: Fatal if inhaled[2][4][5] |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin[4] |

| Skin Irritation | Category 2 | H315: Causes skin irritation[4] |

| Eye Irritation | Category 2A | H319: Causes serious eye irritation[4] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[4] |

| Specific Target Organ Toxicity (Repeated Exposure) | Category 2 | H373: May cause damage to organs through prolonged or repeated exposure[2][4][5][6] |

| Hazardous to the Aquatic Environment, Acute | Category 2 | H401: Toxic to aquatic life[4] |

| Hazardous to the Aquatic Environment, Chronic | Category 2 / Category 4 | H411/H413: Toxic to aquatic life with long lasting effects / May cause long lasting harmful effects to aquatic life[2][4][5] |

GHS Pictograms:

-

GHS06: Skull and Crossbones (Acute Toxicity - Fatal or Toxic)[4]

-

GHS07: Exclamation Mark (Skin/Eye Irritation, Harmful)[4]

-

GHS08: Health Hazard (STOT, Carcinogenicity)[4]

-

GHS09: Environment (Aquatic Hazard)[2]

Toxicology and Exposure Limits

The toxicity of Thallium(I) hexafluorophosphate is primarily attributed to the thallium(I) ion. Thallium is a cumulative poison that can be absorbed via ingestion, inhalation, and skin contact.[3][9]

Quantitative Toxicity Data:

| Parameter | Value | Species | Source |

| LD₅₀ (Oral) | 11 mg/kg | Rat | [8] |

| Lethal Dose (Oral) | 10-15 mg/kg | Human (for Thallium compounds) | [9][10] |

| LC₅₀ (96h) | 21.0 mg/L | Cyprinodon variegatus (sheepshead minnow) |

Occupational Exposure Limits (for soluble Thallium compounds, as Tl):

| Agency | Limit Type | Value | Source |

| OSHA | PEL (TWA) | 0.1 mg/m³ | [10] |

| ACGIH | TLV (TWA) | 0.02 mg/m³ (Inhalable fraction) | [6] |

| NIOSH | REL (TWA) | 0.1 mg/m³ | [10] |

| NIOSH | IDLH | 15 mg/m³ | [9][10] |

TWA: Time-Weighted Average (8-hour workday); PEL: Permissible Exposure Limit; TLV: Threshold Limit Value; REL: Recommended Exposure Limit; IDLH: Immediately Dangerous to Life or Health.

Symptoms of Exposure:

-

Acute: Initial symptoms include severe gastrointestinal distress (vomiting, diarrhea), followed by neurological symptoms such as tremors, confusion, paralysis, and convulsions.[3][11]

-

Chronic: Prolonged exposure leads to hair loss (alopecia), joint pain, fatigue, severe pain in the legs, and damage to the central nervous system, liver, and lungs.[3][6]

Cellular Toxicity Pathway

The thallium(I) ion (Tl⁺) mimics the potassium ion (K⁺) at a cellular level due to their similar ionic radii, leading to significant disruption of potassium-dependent processes.[9] This interference is a primary mechanism of its toxicity.

Caption: Cellular mechanisms of Thallium (Tl⁺) toxicity.

Experimental Protocols and Methodologies

Strict protocols must be followed when working with Thallium(I) hexafluorophosphate. The following sections outline essential procedures for safe handling and analysis.

Safe Handling and Solution Preparation Protocol

This protocol details the steps for safely handling solid TlPF₆ and preparing aqueous solutions. All work must be conducted within a certified chemical fume hood.[10]

-

Preparation and PPE:

-

Don all required Personal Protective Equipment (PPE): double nitrile gloves, chemical safety goggles, a face shield, and a dedicated, disposable lab coat.[10]

-

Ensure the chemical fume hood is functioning correctly and the sash is at the appropriate height.[10]

-

Designate a specific area within the fume hood for the procedure. Cover the work surface with absorbent, disposable bench paper.[10]

-

-

Weighing Solid TlPF₆:

-

Dissolution:

-

Carefully transfer the weighed solid into a beaker or volumetric flask.

-

Slowly add the desired solvent (e.g., deionized water) to the container.

-

If using a stir bar, add it to the beaker before adding the solid to prevent splashing.

-

Ensure the container is loosely capped during dissolution to avoid pressure buildup, while still preventing contamination.

-

-

Waste Disposal and Decontamination:

-

Collect all thallium-containing waste, including contaminated PPE and bench paper, in a clearly labeled, sealed, and leak-proof hazardous waste container.[10]

-

Do not dispose of thallium waste down the drain.[10]

-

Thoroughly decontaminate all non-disposable equipment (glassware, spatulas) used in the procedure.

-

Wash hands thoroughly with soap and water after the procedure is complete, even after removing gloves.[5][10]

-

Methodology for Quantification of Thallium in Biological Samples

Accurate quantification of thallium in biological matrices is crucial for toxicological studies. Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a suitable method for trace-level quantification.[7]

Principle: ICP-MS measures the mass-to-charge ratio of ions, providing high sensitivity and specificity for elemental analysis. Biological samples (e.g., plasma, tissue) are first digested to break down the organic matrix, and the resulting solution is introduced into the ICP-MS for thallium quantification.

Example Workflow:

-

Sample Collection: Collect biological samples (e.g., rodent plasma) using appropriate methods.[7]

-

Sample Preparation (Acid Digestion):

-

Accurately measure a known volume or weight of the sample into a digestion vessel.

-

Add a mixture of high-purity nitric acid and other oxidizing agents (e.g., hydrogen peroxide).

-

Heat the sample using a microwave digestion system following a validated temperature program until the organic matrix is completely destroyed and the sample is clear.

-

Allow the sample to cool and dilute to a final known volume with deionized water.

-

-

ICP-MS Analysis:

-

Prepare a series of calibration standards with known thallium concentrations (e.g., 1.25 to 500 ng/mL).[7]

-

Aspirate the digested samples and standards into the ICP-MS.

-

Monitor the specific isotopes of thallium (e.g., ²⁰³Tl and ²⁰⁵Tl) to quantify the concentration in the samples against the calibration curve.

-

-

Data Analysis: Calculate the thallium concentration in the original biological sample, accounting for all dilution factors.

Safe Handling and Emergency Response Workflows

Visual workflows provide clear, immediate guidance for both routine handling and emergency situations.

Laboratory Safe Handling Workflow

This workflow outlines the mandatory steps for handling TlPF₆ to minimize exposure risk.

Caption: Standard operating procedure for handling TlPF₆.

Emergency Response Workflow for Exposure

Immediate and correct action is critical in the event of an exposure. This workflow provides a logical sequence of first aid steps.

Caption: First aid procedures for TlPF₆ exposure.

Storage, Spill, and Disposal

Storage Requirements

-

Store in original, tightly sealed containers in a cool, dry, and well-ventilated area.[5][6]

-

The storage area must be locked up or otherwise secured to restrict access to authorized personnel only.[4][5]

-

Store away from incompatible materials, such as strong oxidizing agents, and foodstuff containers.[5][6]

Accidental Release Measures

-

Evacuate: Immediately evacuate unnecessary personnel from the spill area.[4][6]

-

Ventilate: Ensure adequate ventilation.

-

Contain: For solid spills, do not use dry sweeping. Carefully cover with a damp paper towel to avoid raising dust, then collect using absorbent pads or a HEPA-filtered vacuum.[5][10] Place all material into a suitable, labeled container for disposal.[5]

-

PPE: Only qualified personnel wearing appropriate PPE (including respiratory protection) should perform cleanup.[4][12]

-

Environmental: Prevent spillage from entering drains or surface waters.[5][6][12]

Disposal Considerations

-

All waste containing Thallium(I) hexafluorophosphate must be treated as hazardous waste.

-

Dispose of contents and containers in accordance with licensed collectors and local, regional, and national regulations.[3][4] Do not mix with other waste. Empty containers may still present a hazard and should be handled as such.[5]

References

- 1. Thallium(I) hexafluorophosphate - Wikipedia [en.wikipedia.org]

- 2. Thallium hexafluorophosphate | F6PTl | CID 10904204 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Thallium hexafluorophosphate | CAS#:60969-19-9 | Chemsrc [chemsrc.com]

- 4. synquestlabs.com [synquestlabs.com]

- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 6. fishersci.com [fishersci.com]

- 7. Thallium hexafluorophosphate | 60969-19-9 | Benchchem [benchchem.com]

- 8. Buy Thallium hexafluorophosphate | 60969-19-9 [smolecule.com]

- 9. Thallium Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Thallium - ESPI Metals [espimetals.com]

- 12. americanelements.com [americanelements.com]

Thallium Hexafluorophosphate: A Technical Guide to Toxicity and Safe Handling

For Researchers, Scientists, and Drug Development Professionals

Thallium and its compounds, including thallium hexafluorophosphate (B91526) (TlPF₆), are highly toxic materials that demand rigorous safety protocols.[1] This guide provides an in-depth overview of the toxicity of thallium hexafluorophosphate and detailed procedures for its safe handling, storage, and disposal to ensure the safety of laboratory personnel and the integrity of research.

Toxicity of Thallium Hexafluorophosphate

Thallium is a cumulative poison, and its toxic effects can occur through ingestion, inhalation, or skin contact. The thallium(I) ion (Tl⁺) is readily absorbed through the skin, and the compound is water-soluble, which increases the risk of accidental poisoning.[1][2] The toxicity of thallium arises from its ability to mimic essential cations, particularly potassium (K⁺), thereby disrupting numerous vital cellular processes.[1][3]

1.1. Quantitative Toxicity Data

The following tables summarize key toxicity values and exposure limits for thallium and its compounds.

| Toxicity Data for Thallium Hexafluorophosphate | |

| Metric | Value |

| LD₅₀ (Oral, Rat) | 11 mg/kg[4] |

| General Thallium Toxicity & Exposure Limits | |

| Metric | Value |

| Estimated Human Lethal Dose (Oral) | 10 to 15 mg/kg[3] |

| OSHA Permissible Exposure Limit (PEL) | 0.1 mg/m³ (8-hour TWA)[5][6] |

| NIOSH Recommended Exposure Limit (REL) | 0.1 mg/m³ (10-hour TWA)[5] |

| ACGIH Threshold Limit Value (TLV) | 0.1 mg/m³ (8-hour TWA)[5][6] |

| NIOSH Immediately Dangerous to Life or Health (IDLH) | 15 mg/m³ (as Tl)[7] |

| TWA: Time-Weighted Average |

1.2. Mechanism of Toxicity

Thallium's primary mechanism of toxicity involves its interference with potassium-dependent cellular functions. Due to the similar ionic radii of Tl⁺ and K⁺, thallium can substitute for potassium in various biological systems.[3]

Key toxic effects include:

-

Enzyme Inhibition: Thallium exhibits a greater binding affinity than potassium for critical enzymes like Na⁺/K⁺-ATPase and pyruvate (B1213749) kinase, leading to their inhibition.[3][8] This disrupts glucose metabolism and the production of ATP.[8][9]

-

Disruption of Sulfhydryl Groups: Thallium has a high affinity for sulfhydryl (-SH) groups in proteins, which compromises the function of numerous enzymes and disrupts the cross-linking of cysteine residues in keratin, leading to the characteristic symptom of hair loss (alopecia).[3][8][9]

-

Mitochondrial Dysfunction: Thallium causes swelling and vacuolization of mitochondria.[9] It also sequesters riboflavin, which inhibits the electron transport chain and further reduces ATP production.[8][9]

-

Inhibition of Protein Synthesis: Thallium damages ribosomes, particularly the 60S subunit, interfering with protein synthesis.[3][8][9]

-

Neurological Damage: Thallium induces degeneration of myelin in both the central and peripheral nervous systems, although the exact mechanism is not fully understood.[8][9] Symptoms of acute exposure often begin with gastrointestinal distress, followed by severe and painful peripheral neuropathy.[1]

Signaling Pathways and Cellular Impact

The multifaceted toxicity of thallium stems from its ability to disrupt fundamental cellular signaling and metabolic pathways. The following diagram illustrates the key mechanisms.

Caption: Cellular mechanisms of thallium toxicity.

Safe Handling and Experimental Protocols

Strict adherence to safety protocols is mandatory when working with thallium hexafluorophosphate to prevent exposure.[1]

3.1. Engineering Controls and Designated Area

-

All work with thallium compounds, both solid and in solution, must be performed within a certified chemical fume hood.[10]

-

Designate a specific area within the fume hood for handling thallium compounds and cover the work surface with disposable, absorbent bench paper.[1]

-

An emergency eyewash station and safety shower must be immediately accessible.[10]

3.2. Personal Protective Equipment (PPE)

Appropriate PPE is essential to prevent all routes of exposure.[1]

-

Gloves: Wear double-layered, chemical-resistant nitrile or neoprene gloves.[10] Always inspect gloves before use and use proper removal techniques.

-

Eye Protection: Chemical safety goggles and a face shield are mandatory.[10][11]

-

Body Protection: A dedicated, fully buttoned lab coat is required. For procedures with higher contamination risk, disposable coveralls are recommended.[10][11]

-

Respiratory Protection: A NIOSH-approved respirator with a P100 or high-efficiency particulate air (HEPA) filter is required when handling powders or if there is a risk of generating aerosols.[1][11][12]

3.3. General Experimental Workflow for Handling Thallium Compounds

The following diagram outlines a safe workflow for handling thallium hexafluorophosphate in a laboratory setting.

Caption: Safe handling workflow for thallium compounds.

3.4. Specific Handling Practices

-

Weighing: Carefully weigh solid thallium compounds on weighing paper or in a tared container inside the fume hood to prevent balance contamination and dust generation.[1][11]

-

Personal Hygiene: Do not eat, drink, or smoke in areas where thallium compounds are handled.[1][11] Wash hands thoroughly with soap and water after handling, even if gloves were worn.[10][11]

-

Storage: Store thallium hexafluorophosphate in a cool, dry, well-ventilated, and secure location.[1] Keep containers tightly sealed and clearly labeled with a warning sign indicating the presence of highly toxic materials.[1][12]

Emergency Procedures

Immediate and appropriate action is critical in the event of an exposure or spill.

4.1. Exposure Response

-